2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile
Overview
Description
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with a thiazolidinone derivative. One common method includes the use of a condensation reaction between 2-aminobenzonitrile and 2-mercaptoacetic acid, followed by cyclization to form the thiazolidinone ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid and under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more stringent purification processes to ensure the compound meets regulatory standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in various inflammatory diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the production of inflammatory molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Oxo-1,3-thiazolidin-3-yl)methyl)benzonitrile
- 3-(2-cyanophenylmethyl)-2-thiazolidinone
- Thiazolidinone derivatives with various substitutions
Uniqueness
What sets 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its ability to inhibit aldose reductase with high specificity makes it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory diseases and sepsis .
Properties
IUPAC Name |
2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUVMZNWQQAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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